8-Cyclohexadecen-1-one

描述

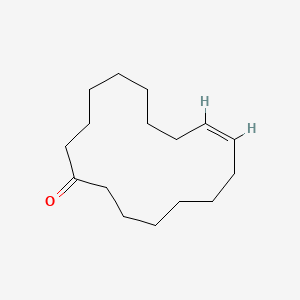

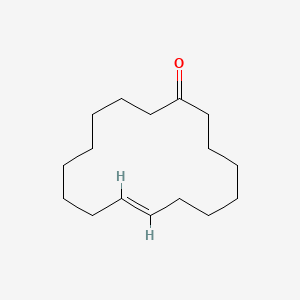

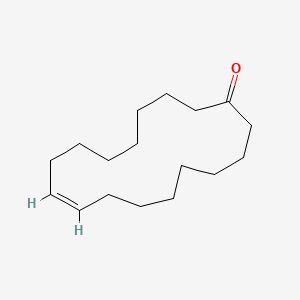

Structure

3D Structure

属性

IUPAC Name |

(8Z)-cyclohexadec-8-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHHVDYDNXYMW-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CCCCCCC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3100-36-5 | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | A mixture of cis- and trans-cyclohexadec-8-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Cyclohexadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Cyclohexadecen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Cyclohexadecen-1-one, a macrocyclic musk of significant interest in the fragrance and chemical industries. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and insights into its biological context.

Core Physicochemical Data

This compound is an organic compound characterized by a 16-membered ring containing a ketone functional group and a single double bond.[1] It exists as a mixture of (E) and (Z) isomers. The following tables summarize its key quantitative physicochemical properties.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (8E)-cyclohexadec-8-en-1-one / (8Z)-cyclohexadec-8-en-1-one | [2][3] |

| CAS Number | 3100-36-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₈O | [2][3][4] |

| Molecular Weight | 236.39 g/mol | [2][4] |

| SMILES | C1CCC/C=C/CCCCCCC(=O)CCC1 ((E)-isomer) | [2] |

| InChI | InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+ ((E)-isomer) | [1][2] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid; Oil to Low-Melting Solid | Ambient | [2] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Odor | Distinctive, powdery musk | - | [5] |

| Melting Point | 20 °C (68 °F) / 22 °C (71.6 °F) | - | |

| Boiling Point | 325 °C (617 °F) | at 101.3 kPa | [6] |

| 193 °C (379.4 °F) | Not specified | [7] | |

| Density | 0.92 g/cm³ | Not specified | |

| 0.863 ± 0.06 g/cm³ | Predicted | [7] | |

| Vapor Pressure | 2050 Pa | at 190 °C | |

| 0.029 Pa | at 25 °C | [7] | |

| Flash Point | 168 °C (334.4 °F) | - | [6] |

| Auto-ignition Temp. | 255 °C (491 °F) | - | [6] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 17.3 mg/L | at 20 °C | |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | - | [7] |

| Partition Coefficient (log P) | 5.7 / 5.6 | n-octanol/water | [2][6] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of organic compounds like this compound are crucial for data verification and further research. Below are generalized, standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point of a low-melting solid like this compound can be accurately determined using the Thiele tube or a digital melting point apparatus.[1]

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[1]

-

Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[1] The temperatures at which the substance first begins to liquefy (T1) and when it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][8] A narrow range (0.5-1.0°C) typically indicates high purity.

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[4][9]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube (fusion tube).[6][7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a heating bath (e.g., Thiele tube with paraffin (B1166041) oil or an aluminum block). The thermometer bulb and the test tube should be at the same level.[2][6]

-

Heating and Observation: The apparatus is heated gently.[2] As the temperature rises, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tip.[6] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination of a Liquid

The density of a liquid is its mass per unit volume.[10]

-

Mass Measurement: Weigh a clean, dry volumetric flask of a known volume (e.g., 10.0 mL) on an analytical balance. This is the initial mass (m1).[11]

-

Volume Measurement: Carefully fill the volumetric flask with the liquid sample up to the calibration mark.

-

Final Mass Measurement: Weigh the filled volumetric flask. This is the final mass (m2).

-

Calculation: The mass of the liquid is (m2 - m1). The density (ρ) is calculated by dividing the mass of the liquid by its known volume (V): ρ = (m2 - m1) / V[12][13] The measurement should be performed at a controlled temperature, as density is temperature-dependent.[10]

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.[14]

-

Solvent Selection: A range of solvents with varying polarities is used, such as water (polar, protic), hexane (B92381) (non-polar), and ethanol (B145695) (polar, protic).

-

Procedure:

-

Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[14]

-

Add a measured volume of the solvent (e.g., 0.75 mL) in small portions.[14]

-

After each addition, shake the tube vigorously for a set period (e.g., 60 seconds).[15]

-

Observe whether the solute dissolves completely. If a single liquid phase is observed (for liquid solutes), the substances are miscible.[15]

-

-

Classification: The compound's solubility profile across different solvents helps classify it. For example, the low water solubility and high log P value of this compound are consistent with its large non-polar carbocyclic structure.

Biological Context and Signaling Pathways

This compound is a macrocyclic musk, a class of compounds valued for their olfactory properties and considered safer and more biodegradable than older synthetic musks like nitro and polycyclic musks.[16][17][18] While specific, detailed signaling pathways for its antitumor or melanin-inhibiting effects are not deeply characterized in public literature, we can visualize a key pathway relevant to one of its potential biological activities: the inhibition of melanin (B1238610) synthesis.

Many natural products inhibit melanin synthesis by targeting the tyrosinase enzyme or modulating the signaling pathways that regulate its expression.[19] A primary pathway is the α-Melanocyte-Stimulating Hormone (α-MSH) signaling cascade.

Caption: α-MSH signaling pathway for melanin synthesis and potential inhibition points.

Experimental Workflow Visualization

The process of identifying an unknown organic liquid based on its physical properties follows a logical workflow. The diagram below illustrates this process, starting with the determination of the boiling point.

Caption: Workflow for identifying an organic liquid via its physicochemical properties.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chm.uri.edu [chm.uri.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. forbes.com [forbes.com]

- 17. Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]

- 19. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (8E)-cyclohexadec-8-en-1-one

This technical guide provides a comprehensive overview of (8E)-cyclohexadec-8-en-1-one, a macrocyclic ketone of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its classification within a broader group of bioactive molecules.

Chemical Identity and Structure

(8E)-cyclohexadec-8-en-1-one is the systematic IUPAC name for a 16-membered macrocyclic ketone containing a single carbon-carbon double bond at the C8 position with trans or (E) stereochemistry.[1] This compound belongs to the larger class of macrocyclic ketones, which are noted for their applications in the fragrance industry and, in some cases, for their biological activities.[2][3]

IUPAC Name: (8E)-cyclohexadec-8-en-1-one[1] Synonyms: Animusk, Globanone, (E)-8-Cyclohexadecen-1-one[4][5] CAS Number: 3100-36-5 (for the mixture of isomers)[1][6]

Chemical Structure:

Caption: 2D Chemical Structure of (8E)-cyclohexadec-8-en-1-one.

Physicochemical and Computed Properties

The key physicochemical and computed properties of (8E)-cyclohexadec-8-en-1-one are summarized below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O | [1][6] |

| Molecular Weight | 236.39 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Boiling Point | 324 °C at 760 mmHg (estimated) | [7][8] |

| Density | 0.863 g/cm³ (estimated) | [7][8] |

| Flash Point | > 93.33 °C | [9] |

| XLogP3-AA (LogP) | 5.6 | [1][6] |

| Water Solubility | 1.09 mg/L at 20°C (estimated) | [7] |

| GHS Hazard Classification | H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects | [1][6] |

Synthesis and Experimental Protocols

The synthesis of macrocyclic ketones like (8E)-cyclohexadec-8-en-1-one often involves ring-closing metathesis or ring expansion strategies. A general production method involves the monoepoxidation of 1,9-cyclohexadecadiene (B11467), which is then rearranged to form the target ketone.[7] The 1,9-cyclohexadecadiene precursor itself can be derived from the metathesis of cyclooctene.[7]

Representative Experimental Protocol: Ring Expansion Synthesis

While a specific, detailed protocol for (8E)-cyclohexadec-8-en-1-one is proprietary, a general approach for synthesizing macrocyclic ketones via a two-carbon ring expansion can be described. This method transforms a starting cyclic ketone into a larger ring structure.

Objective: To synthesize a C(n+2) macrocyclic ketone from a Cn cyclic ketone.

Materials:

-

Starting cyclic ketone (e.g., cyclotetradecanone)

-

Vinylmagnesium bromide solution in THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

High-temperature flow reactor system

Methodology:

-

Grignard Reaction: The starting cyclic ketone is dissolved in an anhydrous solvent like diethyl ether or THF. The solution is cooled in an ice bath.

-

An equimolar amount of vinylmagnesium bromide solution is added dropwise to the cooled ketone solution under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-vinylcycloalkanol intermediate.

-

Thermal Rearrangement: The crude 1-vinylcycloalkanol is purified and then subjected to a thermal[1][10]-C shift rearrangement. This is performed in the gas phase under dynamic conditions using a high-temperature flow reactor system.

-

The product, the ring-expanded bishomologous macrocyclic ketone, is collected from the reactor output.

-

Purification of the final product is typically achieved through column chromatography or distillation.

Caption: Generalized workflow for macrocyclic ketone synthesis via ring expansion.

Biological Activity and Potential Signaling Pathways

While (8E)-cyclohexadec-8-en-1-one is primarily utilized as a fragrance ingredient, the broader class of cyclohexenone derivatives has been investigated for significant biological activities, particularly anticancer properties.[3] These compounds are electrophilic and can interact with biological nucleophiles like cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular signaling.

Studies on other cyclohexenone derivatives have shown they can induce G0/G1 phase cell cycle arrest in cancer cells.[5][7] This effect is often linked to the modulation of cyclin-dependent kinase inhibitors (CDKIs) such as p27 and p16. A plausible mechanism involves the inhibition of pathways that normally suppress these CDKIs, such as those involving Polycomb Repressive Complex 2 (PRC2) and its catalytic subunit EZH2.[5] Interference with this pathway leads to increased expression of p16 and p27, which in turn inhibit cyclin-dependent kinases (CDKs), preventing cell cycle progression and proliferation.

Although this specific pathway has not been confirmed for (8E)-cyclohexadec-8-en-1-one, it represents a potential mechanism of action for bioactive macrocyclic ketones in oncology research.

Caption: Plausible signaling pathway for cyclohexenone-induced cell cycle arrest.

Conclusion

(8E)-cyclohexadec-8-en-1-one is a well-characterized macrocyclic ketone with established physicochemical properties. Its synthesis can be achieved through established organic chemistry routes such as ring expansion. While its primary application is in perfumery, its structural class (cyclohexenones) is associated with potent biological activities, including antitumor effects through mechanisms like cell cycle modulation. This profile suggests that (8E)-cyclohexadec-8-en-1-one and its analogues could be of interest for further investigation in medicinal chemistry and drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragrance material review on cyclohexadec-8-en-1-one (mixture of cis and trans isomers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 6. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. musk dec-8-enone [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Cyclohexadecen-1-one (CAS 3100-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Cyclohexadecen-1-one (CAS 3100-36-5), a macrocyclic ketone of significant interest in various scientific domains. This document consolidates key information on its physicochemical properties, synthesis, analytical data, and known biological activities. Detailed experimental methodologies are presented to facilitate further research and application. Particular emphasis is placed on providing structured data and visual representations of key processes to enhance understanding and utility for researchers, scientists, and professionals in drug development.

Introduction

This compound, a 16-membered macrocyclic ketone, is a compound recognized for its characteristic musk odor, which has led to its widespread use in the fragrance industry.[1] Beyond its olfactory properties, the unique structural features of macrocyclic ketones have prompted investigations into their potential biological and pharmacological activities. This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry, synthesis, and known biological profile to support ongoing and future research endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3100-36-5 | [2][3] |

| Molecular Formula | C₁₆H₂₈O | [2] |

| Molecular Weight | 236.39 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid to crystalline solid | |

| Melting Point | 25 °C | |

| Boiling Point | 325 °C at 101.3 kPa | [4] |

| Density | 0.92 g/cm³ | [4] |

| Water Solubility | 17.3 mg/L at 20 °C | [4] |

| log Pow | 5.7 | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral features are outlined in Table 2.

| Spectroscopy | Key Data and Observations | Reference(s) |

| ¹H NMR | Data available from Sigma-Aldrich. | [2] |

| ¹³C NMR | Data available from Sigma-Aldrich. | [2] |

| Infrared (IR) | Neat, ATR-IR, and vapor phase IR spectra available from Sigma-Aldrich. | [2] |

| Mass Spectrometry (MS) | GC-MS data available. | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 1,9-cyclohexadecadiene (B11467): monoepoxidation followed by an acid-catalyzed rearrangement of the resulting epoxide.[5]

Experimental Protocol: Synthesis

Step 1: Monoepoxidation of 1,9-Cyclohexadecadiene

A general procedure for the selective monoepoxidation of a diene is as follows. The specific conditions for 1,9-cyclohexadecadiene may require optimization.

-

Materials: 1,9-Cyclohexadecadiene, a suitable oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst such as methyltrioxorhenium), a chlorinated solvent (e.g., dichloromethane), and a buffer (e.g., sodium bicarbonate).[1][6]

-

Procedure:

-

Dissolve 1,9-cyclohexadecadiene in the chlorinated solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Add the buffer to the solution.

-

Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography.

-

Step 2: Acid-Catalyzed Rearrangement of the Epoxide

The rearrangement of the epoxide to the ketone can be achieved using a Lewis or Brønsted acid catalyst.

-

Materials: The purified epoxide from Step 1, a suitable acid catalyst (e.g., boron trifluoride etherate, sulfuric acid, or a solid acid catalyst), and an appropriate solvent.[7][8][9]

-

Procedure:

-

Dissolve the epoxide in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the acid catalyst to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture and monitor its progress by TLC or GC.

-

Once the reaction is complete, quench it by adding a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation or column chromatography.

-

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Biological and Pharmacological Profile

The biological activity of this compound has not been extensively studied beyond its application in fragrances and the associated dermatological assessments.[10] However, related macrocyclic ketones and cyclohexenone derivatives have shown a range of biological effects, suggesting potential avenues for future research.

Known Biological Activities

-

Dermatological Effects: As a fragrance ingredient, this compound has undergone toxicological and dermatological reviews.[10]

-

Antimicrobial Activity: While specific data for this compound is limited, other macrocyclic musks have demonstrated antibacterial properties.[8] Additionally, some cyclohexanone (B45756) derivatives have shown activity against various plant pathogenic bacteria and fungi.

-

Anticancer Potential: Certain cyclohexenone derivatives have been investigated for their anticancer activities, though no specific studies on this compound have been identified.

Experimental Protocols: Biological Assays

Detailed experimental protocols for assessing the biological activity of this compound would be analogous to standard assays used for similar compounds.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human colon cancer cell line for initial screening) in appropriate media and conditions.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound has undergone safety assessments for its use in consumer products. The available toxicological data is summarized in Table 3.

| Toxicity Endpoint | Value | Reference(s) |

| Acute Oral LD50 (rat) | > 10,000 mg/kg bw | [4] |

| Acute Dermal LD50 | > 4,600 mg/kg bw | [4] |

| Skin Irritation | Causes skin irritation | [4] |

| Aquatic Toxicity (Fish, LC50) | 0.75 mg/L (96 h) | [4] |

| Aquatic Toxicity (Daphnia, EC50) | 0.23 mg/L (48 h) | [4] |

| Aquatic Toxicity (Algae, EC50) | > 1.35 mg/L (72 h) | [4] |

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Conclusion

This compound is a well-characterized macrocyclic ketone with established applications in the fragrance industry. This guide has provided a consolidated resource of its physicochemical properties, a general synthesis protocol, and an overview of its known biological profile. While its primary use is as a fragrance, the structural class to which it belongs suggests that further investigation into its pharmacological properties may be warranted. The provided experimental frameworks can serve as a starting point for such research. The continued exploration of macrocyclic compounds like this compound holds potential for the discovery of novel bioactive molecules.

References

- 1. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides | Semantic Scholar [semanticscholar.org]

- 2. This compound | C16H28O | CID 6365152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (8Z)-cyclohexadec-8-en-1-one | C16H28O | CID 5362739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 10. Fragrance material review on cyclohexadec-8-en-1-one (mixture of cis and trans isomers) [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Macrocyclic Ketones: The Case of Civetone

An Introduction to Macrocyclic Ketones: Nature's Blueprint for Scents

Macrocyclic ketones are a fascinating class of organic compounds characterized by a large ring structure (typically 12 or more atoms) containing a ketone functional group. These molecules are renowned for their potent and often pleasant musk-like odors, making them highly valuable in the fragrance and perfume industries. While many macrocyclic ketones used in modern perfumery are synthetic, their structures are often inspired by or are direct analogs of compounds found in nature. A prominent example of a synthetic macrocyclic ketone is 8-Cyclohexadecen-1-one, a widely used fragrance ingredient. However, extensive research and database searches indicate that this compound is not a naturally occurring compound.

This technical guide will, therefore, focus on a closely related and well-documented naturally occurring macrocyclic ketone: (Z)-cycloheptadec-9-en-1-one , more commonly known as Civetone . As the primary odoriferous component of musk from the African civet cat (Civettictis civetta), Civetone serves as an excellent model for understanding the natural origin, analysis, and biosynthesis of this important class of molecules.[1][2]

Natural Occurrence and Quantitative Analysis of Civetone

Civetone is the principal constituent responsible for the characteristic odor of civet musk, a glandular secretion produced by the African civet.[2] This secretion is a complex mixture of various compounds, but Civetone is the most significant in terms of its contribution to the scent. The concentration of Civetone in civet musk can vary considerably, as evidenced by different analytical studies. This variability may be attributed to factors such as the animal's age, sex, diet, and the specific extraction and analytical methods employed.

Table 1: Quantitative Analysis of Civetone in African Civet Musk

| Analytical Method Used | Concentration of Civetone | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 54.5% - 69.71% (of hexane (B92381) extract) | [3] |

| Not Specified | 2.5% - 3.4% | [4] |

| Quantitative Thin-Layer Chromatography (qTLC) | 0.8% - 1.2% (of crude civet) |

Experimental Protocols: Isolation and Quantification of Civetone

The extraction and analysis of Civetone from civet musk involve multi-step processes designed to isolate the ketone from a complex biological matrix. Below are detailed methodologies adapted from published research.

Extraction of Civetone from Crude Civet Musk

This protocol describes a solvent extraction method to obtain a crude extract containing Civetone.

-

Materials:

-

Crude civet musk

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Beaker

-

Sonicator

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Weigh a sample of crude civet musk (e.g., 1.5 g).

-

Place the sample in a beaker and add a suitable volume of solvent (e.g., 30 mL of CH₂Cl₂).

-

Sonicate the mixture for a period ranging from 20 minutes to 1 hour to ensure thorough extraction.

-

Filter the mixture to remove solid residues.

-

Concentrate the filtrate using a rotary evaporator to yield the crude solvent extract.

-

For further purification, an optional step of adding acetone (B3395972) to the extract can be performed. Acetone precipitates certain components, and the soluble portion can be collected after filtration and concentration.

-

Isolation and Purification by Column Chromatography

This protocol is for purifying Civetone from the crude extract.

-

Materials:

-

Crude civet extract

-

Silica (B1680970) gel (70-230 mesh) for column chromatography

-

Solvents: Petroleum ether and Chloroform (or other suitable solvent systems)

-

Glass chromatography column

-

Collection vials

-

Thin-Layer Chromatography (TLC) plates

-

Anisaldehyde spray reagent for visualization

-

-

Procedure:

-

Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small percentage of chloroform).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of chloroform.

-

Collect fractions in separate vials.

-

Monitor the fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots by spraying the TLC plate with anisaldehyde reagent and heating. Civetone will appear as a distinct spot.

-

Combine the fractions that show a pure spot corresponding to Civetone.

-

Evaporate the solvent from the combined fractions to obtain purified Civetone.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the identification and quantification of volatile and semi-volatile compounds like Civetone.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 minutes.

-

Ramp: Increase to e.g., 280°C at a rate of 10°C/minute.

-

Final hold: e.g., 280°C for 10 minutes.

-

-

Injection: A small volume (e.g., 1 µL) of the diluted extract is injected in splitless mode.

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 550.

-

-

Identification: The retention time and the mass spectrum of the peak corresponding to Civetone are compared with those of an authentic standard.

-

Quantification: An internal or external standard calibration curve is used to determine the concentration of Civetone in the sample.

Visualizations: Workflows and Pathways

Experimental Workflow for Civetone Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of Civetone from civet musk.

Caption: A flowchart detailing the key stages in the analysis of Civetone.

Proposed Biosynthetic Pathway of Civetone

While the precise biosynthetic pathway of Civetone in Civettictis civetta is not fully elucidated, it is widely hypothesized to originate from fatty acid metabolism, similar to other macrocyclic lipids. The structure of Civetone, particularly its 17-carbon backbone, strongly suggests a precursor role for oleic acid ((Z)-octadec-9-enoic acid), a common C18 fatty acid. The pathway likely involves enzymatic oxidation, decarboxylation, and intramolecular cyclization reactions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery — Scentspiracy [scentspiracy.com]

- 3. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]

- 4. Civet (perfumery) - Wikipedia [en.wikipedia.org]

Unveiling the Olfactory Nuances of 8-Cyclohexadecen-1-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclohexadecen-1-one, a significant macrocyclic musk, is a cornerstone in the fragrance industry, prized for its persistent and versatile musk aroma. Commercially available under trade names such as Globanone®, it typically exists as a mixture of its (E) and (Z)-geometric isomers. While the scent profile of this mixture is well-characterized, a deeper understanding of the individual contributions of each isomer to the overall olfactory perception is crucial for targeted fragrance design and for elucidating the structure-activity relationships that govern musk odorants. This technical guide provides a comprehensive overview of the olfactory properties of this compound isomers, details relevant experimental protocols, and explores the underlying molecular mechanisms of their perception.

Physicochemical and Olfactory Properties

Table 1: Physicochemical and Olfactory Properties of this compound (Isomer Mixture)

| Property | Value/Description |

| Chemical Name | This compound |

| Synonyms | Globanone®, Animusk |

| CAS Number | 3100-36-5 |

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.40 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Type | Musk (Macrocyclic) |

| Odor Profile | A powerful, powdery musk note with cosmetic, creamy, and floral facets.[1][2][3][4] |

| Odor Strength | Medium impact |

| Tenacity | Very high, lasting over 400 hours on a smelling strip.[2] |

Experimental Protocols

Stereoselective Synthesis and Isomer Separation

The controlled synthesis of individual (E)- and (Z)-isomers of this compound is a prerequisite for their individual olfactory evaluation. While a specific, detailed protocol for the stereoselective synthesis of each isomer is not widely published, general methodologies for the synthesis of macrocyclic ketones and the separation of geometric isomers can be adapted.

Synthesis Workflow:

A plausible synthetic route involves ring-closing metathesis (RCM) of a suitable diene precursor, a powerful tool in the formation of macrocycles. The stereochemistry of the resulting double bond can be influenced by the choice of catalyst and reaction conditions.

Separation of (E)- and (Z)-Isomers:

The separation of geometric isomers of macrocyclic ketones can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a viable technique. The use of a stationary phase impregnated with a silver salt (e.g., silver nitrate) can enhance the separation of unsaturated isomers due to the differential interaction of the silver ions with the π-electrons of the cis and trans double bonds.

Sensory Analysis: Odor Threshold Determination and Profiling

1. Odor Threshold Determination:

The odor detection threshold, the minimum concentration of a substance that can be detected by the human sense of smell, is a critical quantitative measure of an odorant's potency. The American Society for Testing and Materials (ASTM) E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," provides a robust methodology.

Experimental Workflow for Odor Threshold Determination:

2. Odor Profile Analysis:

A detailed description of the scent is achieved through sensory panel evaluation using a descriptive analysis method.

Protocol for Descriptive Sensory Analysis:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify a range of olfactory attributes relevant to musk compounds.

-

Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the aroma of the isomers. This may include terms such as "musky," "powdery," "creamy," "floral," "animalic," and "waxy."

-

Sample Evaluation: Purified isomers are diluted in an odorless solvent and presented to the panelists on smelling strips in a controlled environment.

-

Data Collection: Panelists rate the intensity of each descriptor on a labeled magnitude scale (LMS) or a similar intensity scale.

-

Data Analysis: The data is statistically analyzed to generate an odor profile for each isomer, often visualized as a spider or radar plot.

Molecular Mechanism of Olfactory Perception

The perception of this compound and other odorants is initiated by their interaction with olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5]

Olfactory Signaling Pathway:

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade involves the activation of a specific G-protein (Gαolf), which in turn activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[5] If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.

The distinct olfactory profiles of the (E)- and (Z)-isomers of this compound would be due to their differential binding affinities and efficacies at one or more olfactory receptors. The specific shape and electronic properties of each isomer determine how it fits into the binding pocket of an OR, leading to variations in receptor activation and, consequently, the perceived scent.

Conclusion and Future Directions

This compound is a valuable macrocyclic musk, and a detailed understanding of the olfactory properties of its individual (E)- and (Z)-isomers is a key area for future research. While the odor profile of the commercial mixture is well-established, there is a clear need for quantitative sensory data on the purified isomers. Future studies should focus on the stereoselective synthesis and separation of these isomers, followed by rigorous sensory analysis to determine their individual odor thresholds and detailed scent profiles. Such data will not only be invaluable for the creation of novel and more refined fragrances but will also contribute significantly to our fundamental understanding of the structure-odor relationships that govern the perception of this important class of aroma chemicals. Furthermore, identifying the specific olfactory receptors that are activated by each isomer will provide crucial insights into the molecular basis of musk perception.

References

- 1. benchchem.com [benchchem.com]

- 2. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. RICH CONFORMATIONAL LANDSCAPES OF MACROCYCLIC MUSKS BY BROADBAND ROTATIONAL SPECTROSCOPY: AN INSIGHT INTO THE MUSK SCENT MYSTERY | IDEALS [ideals.illinois.edu]

- 5. (8Z)-cyclohexadec-8-en-1-one | C16H28O | CID 5362739 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Cyclohexadecen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 8-Cyclohexadecen-1-one, a macrocyclic ketone of interest in various research and development fields. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines typical experimental protocols for obtaining such data, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This compound is often found as a mixture of cis and trans isomers, which may be reflected in the observed spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the initial search results. The data is reported to be available on SpectraBase.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | C=O (Ketone) stretch | |

| Data not available in search results | C=C (Alkene) stretch | |

| Data not available in search results | C-H (sp²) stretch | |

| Data not available in search results | C-H (sp³) stretch |

Note: A detailed peak list for the IR spectrum was not found. The spectrum is available on SpectraBase, with techniques such as ATR-IR, Transmission IR, and Vapor Phase IR having been used.[1]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data not available in search results | [M]+ (Molecular Ion) | |

| Data not available in search results |

Note: The mass spectrometry data, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is reported to be available from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. A larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is used for analysis. A single drop of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume (typically 1 µL) of the prepared solution is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure separation of any impurities and the compound of interest. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern of this compound. This fragmentation pattern can be compared to spectral libraries (such as the NIST library) for confirmation.[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Unveiling the Bioactive Potential of 8-Cyclohexadecen-1-one: A Proposed Research Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Cyclohexadecen-1-one, a macrocyclic ketone, is primarily recognized for its application as a fragrance ingredient in a variety of consumer products. Its biological activity beyond olfactory perception remains largely uncharted in publicly accessible scientific literature. Notably, anecdotal evidence suggests potential antitumor and anti-invasive properties associated with "Animusk," a commercial mixture containing isomers of this compound, particularly against human fibrosarcoma cells. However, a comprehensive investigation to substantiate these claims is currently lacking.

This technical guide outlines a proposed research framework to systematically investigate the biological activity of this compound, with a specific focus on its potential as an anticancer agent. The methodologies and workflows presented herein provide a structured approach for researchers to explore the cytotoxic and anti-invasive effects of this compound, elucidate its mechanism of action, and generate the robust data necessary for further drug development consideration.

Quantitative Data Presentation: A Framework for Analysis

Comprehensive and clear data presentation is critical for the evaluation of a compound's biological activity. The following tables are templates for organizing and presenting quantitative data that would be generated from the proposed experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| HT-1080 | Human Fibrosarcoma | |||

| A549 | Human Lung Carcinoma | |||

| MCF-7 | Human Breast Adenocarcinoma | |||

| HFF-1 | Human Foreskin Fibroblast (Non-cancerous control) |

Table 2: Anti-Invasive Properties of this compound on HT-1080 Cells

| Treatment Concentration (µM) | Invasion Inhibition (%) | Migration Inhibition (%) | MMP-2 Activity (% of Control) | MMP-9 Activity (% of Control) |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| Positive Control (e.g., Doxycycline) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration- and time-dependent cytotoxic effects of this compound on various cancer and non-cancerous cell lines.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., HT-1080, A549, MCF-7) and a non-cancerous cell line (e.g., HFF-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After each time point, add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Boyden chamber inserts with a porous membrane coated with Matrigel

-

HT-1080 cells

-

Serum-free medium and medium with 10% FBS (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture HT-1080 cells to near confluency and then serum-starve them for 24 hours.

-

Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add medium with 10% FBS to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 24-48 hours.

-

Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invasive cells on the lower surface of the membrane with Crystal Violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Calculate the percentage of invasion inhibition compared to the untreated control.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and a key signaling pathway potentially involved in cancer cell invasion.

Caption: Proposed workflow for investigating the anticancer activity of this compound.

Caption: A simplified signaling pathway illustrating the role of MMPs in cancer cell invasion.

Toxicological Profile of 8-Cyclohexadecen-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Cyclohexadecen-1-one, a macrocyclic ketone also known by trade names such as Ambretone, is a synthetic fragrance ingredient valued for its musky aroma. This technical guide provides a comprehensive overview of its toxicological profile, drawing from available safety assessments and scientific literature. The document covers acute and chronic toxicity, genotoxicity, reproductive and developmental effects, skin sensitization, and ecotoxicity. Experimental methodologies for key toxicological studies are detailed, and relevant data is presented in a structured format for clarity and comparative analysis. This guide is intended to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound is a large ring ketone widely used in the fragrance industry. Its safety has been evaluated by the Research Institute for Fragrance Materials (RIFM), which has concluded that it is safe for use in consumer products at current levels. This assessment is based on a comprehensive review of toxicological data for this compound and other structurally related macrocyclic ketones.[1][2] This document synthesizes the available information to provide a detailed toxicological profile.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | (Z)-cyclohexadec-8-en-1-one, Ambretone, Animusk | [3] |

| CAS Number | 3100-36-5 | [3] |

| Molecular Formula | C₁₆H₂₈O | [3] |

| Molecular Weight | 236.4 g/mol | [3] |

| Physical State | Liquid | |

| Appearance | Colorless to pale yellow |

Toxicological Data

The toxicological data for this compound and related macrocyclic ketones indicate a low level of toxicity across various endpoints.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 10,000 mg/kg bw | |

| LD₅₀ | Rabbit | Dermal | > 4,600 mg/kg bw |

Repeated Dose Toxicity

A comprehensive review of macrocyclic ketones by the RIFM Expert Panel concluded that these compounds do not exhibit significant repeat dose toxicity.[1] Any observed effects, such as changes in liver weight and blood biochemistry, were noted to be reversible.[1]

Genotoxicity

The genotoxic potential of macrocyclic ketones has been evaluated in a battery of tests. A review by Belsito et al. (2011) indicates that no genotoxicity was observed in bacterial and mammalian cell line assays for this class of compounds.[1] For instance, Musk Ketone, a related synthetic musk, was found to be negative for chromosome aberrations and did not show genotoxic potential in mouse lymphoma and in vitro UDS assays.[4]

Carcinogenicity

There is no data available to suggest that this compound has carcinogenic potential.

Reproductive and Developmental Toxicity

No reproductive toxicity was observed for 3-methylcyclopentadecenone, a structurally related macrocyclic ketone, in an OECD compliant study.[1] A RIFM safety assessment on a similar compound, 4-cyclopentadecen-1-one, utilized read-across data from a 1-generation reproduction toxicity study (OECD 415) on 3-methylcyclopentadecenone.[5][6] In this study, Sprague Dawley rats were administered doses of 50, 250, or 1000 mg/kg via oral gavage with no treatment-related effects on reproductive performance, fertility, or offspring viability and development.[5][6]

| Endpoint | Species | Study Type | NOAEL | Reference |

| Reproductive Toxicity | Rat | 1-Generation (OECD 415, read-across) | 1000 mg/kg/day | [5][6] |

| Developmental Toxicity | Rat | 1-Generation (OECD 415, read-across) | 1000 mg/kg/day | [5][6] |

Skin Irritation and Sensitization

In animal studies, some macrocyclic ketones showed potential for irritation at high concentrations.[1] However, in human studies, they are generally not considered irritating after a single application.[1]

Animal studies have shown that some macrocyclic ketones may act as sensitizers, but only at high concentrations (20%, 30%, or 100%).[1] Human tests have not shown evidence of sensitization at typical exposure levels.[1] For a group of related compounds, a No Expected Sensitization Induction Level (NESIL) of 10,000 µg/cm² has been established based on read-across data.[5][7][8]

Toxicokinetics

Limited specific data is available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. For synthetic musks in general, their lipophilic nature suggests they can be absorbed through the skin and gastrointestinal tract. Once absorbed, they may be distributed to and stored in adipose tissue. Metabolism of ketones can occur in the liver, and excretion is expected via urine and feces. More research is needed to fully characterize the toxicokinetic profile of this compound.

Signaling Pathways

There is currently no available information on the specific signaling pathways that may be modulated by this compound. Given its low toxicity profile, it is unlikely to be a potent activator or inhibitor of major toxicity pathways.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.

| Endpoint | Species | Value | Exposure Time | Reference |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 0.75 mg/L | 96 h | |

| EC₅₀ | Daphnia magna (Water Flea) | 0.23 mg/L | 48 h | |

| EC₅₀ | Algae | > 1.35 mg/L | 72 h | |

| IC₅₀ | Microorganisms | > 10,000 mg/L | 3 h |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test System: Typically, the rat is the preferred rodent species. A sufficient number of animals are used to obtain statistically significant results.

-

Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test System: The albino rabbit is the preferred animal model.

-

Procedure: A single dose of the test substance is applied to a small area of the shaved skin of the animal. An untreated area of skin serves as a control. The exposure duration is typically 4 hours, after which the substance is removed. Observations for erythema and edema are made at specified intervals (e.g., 1, 24, 48, and 72 hours) and can continue for up to 14 days to assess reversibility.

-

Data Analysis: The degree of skin reaction is scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the solvent control.

Human Repeated Insult Patch Test (HRIPT)

This clinical study is designed to assess the skin sensitization potential of a substance in humans.

-

Study Population: A panel of healthy human volunteers.

-

Procedure: The test consists of two phases: an induction phase and a challenge phase.

-

Induction Phase: The test material is applied to the same skin site under a patch for a total of nine applications over a three-week period.

-

Challenge Phase: After a two-week rest period, a challenge patch with the test material is applied to a naive skin site.

-

-

Data Analysis: Skin reactions at the challenge site are scored by a trained professional to determine if sensitization has been induced.

Conclusion

Based on the available toxicological data, this compound has a low order of acute toxicity and is not considered to be a significant concern for repeated dose toxicity, genotoxicity, or reproductive and developmental toxicity under current conditions of use. While it may have some potential for skin irritation and sensitization at high concentrations, it is considered safe at the levels used in consumer fragrance products. It is, however, classified as very toxic to aquatic life, and therefore, its environmental fate and impact should be carefully considered. This technical guide provides a summary of the current state of knowledge on the toxicological profile of this compound for use by professionals in the field.

References

- 1. A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragrance material review on cyclohexadec-8-en-1-one (mixture of cis and trans isomers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H28O | CID 6365152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An evaluation of genotoxicity tests with Musk ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com:443 [fragrancematerialsafetyresource.elsevier.com:443]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Environmental fate of macrocyclic musks

An In-Depth Technical Guide to the Environmental Fate of Macrocyclic Musks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic musks (MCMs) are a class of synthetic fragrance ingredients prized for their characteristic musk scent, excellent fixative properties, and structural similarity to naturally occurring musk compounds like muscone (B1676871).[1] Comprising large ring structures (typically 15-17 atoms) that are either ketones or lactones, they are utilized extensively in a wide array of consumer products, including perfumes, cosmetics, detergents, and personal care items.[2] Unlike the earlier generations of nitro and polycyclic musks (PCMs), many macrocyclic musks are considered to be more readily biodegradable and have a lower potential for bioaccumulation, making them a preferred alternative.[3][4] However, their continuous release into the environment via wastewater necessitates a thorough understanding of their environmental distribution, persistence, and ultimate fate.[3][5]

This technical guide provides a comprehensive overview of the environmental fate of key macrocyclic musks, including Ethylene brassylate, Habanolide (Globalide), Ambrettolide, and Exaltolide. It summarizes their physicochemical properties, environmental occurrence, degradation pathways, and bioaccumulation potential, supported by detailed experimental protocols and process diagrams.

Physicochemical Properties

The environmental transport and partitioning of macrocyclic musks are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These compounds are generally characterized by high lipophilicity (high log Kow) and low water solubility. A summary of key properties for representative macrocyclic musks is presented in Table 1.

Table 1: Physicochemical Properties of Selected Macrocyclic Musks

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow (Octanol-Water Partition Coefficient) | Vapor Pressure (Pa @ 20°C) | Water Solubility |

|---|---|---|---|---|---|---|

| Ethylene brassylate | 105-95-3 | C₁₅H₂₆O₄ | 270.37 | 4.3[3] | Data Not Available | 1.719 mg/L (est.)[6] |

| Habanolide (Globalide) | 111879-80-2 / 34902-57-3 | C₁₅H₂₆O₂ | 238.37 | 5.45 - 6.2[2][7] | 0.0022 - 0.02[2][7] | Data Not Available |

| Ambrettolide | 7779-50-2 | C₁₆H₂₈O₂ | 252.40 | Data Not Available | Data Not Available | Data Not Available |

| Exaltolide® | 106-02-5 | C₁₅H₂₈O₂ | 240.38 | Data Not Available | Data Not Available | Data Not Available |

| Muscone | 541-91-3 | C₁₆H₃₀O | 238.41 | Data Not Available | Data Not Available | Data Not Available |

Environmental Pathways and Occurrence

The primary route for macrocyclic musks entering the environment is through domestic and industrial wastewater.[3] Their use in rinse-off products (soaps, shampoos) and laundry detergents leads to their discharge into sewer systems. While wastewater treatment plants (WWTPs) can remove a portion of these compounds, they are not completely eliminated, leading to their release into aquatic environments via treated effluent and to terrestrial environments through the application of sewage sludge (biosolids) as fertilizer.[3][8]

// Nodes PCP [label="Personal Care Products,\nDetergents, etc.", fillcolor="#F1F3F4", fontcolor="#202124"]; Consumer [label="Consumer Use", fillcolor="#F1F3F4", fontcolor="#202124"]; WWTP [label="Wastewater\nTreatment Plant (WWTP)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Effluent [label="Treated Effluent", fillcolor="#F1F3F4", fontcolor="#202124"]; Sludge [label="Sewage Sludge\n(Biosolids)", fillcolor="#F1F3F4", fontcolor="#202124"]; SurfaceWater [label="Surface Water\n(Rivers, Lakes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sediment [label="Sediment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biota [label="Aquatic Biota", fillcolor="#34A853", fontcolor="#FFFFFF"]; Soil [label="Agricultural Soil", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Air [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PCP -> Consumer [color="#5F6368"]; Consumer -> WWTP [label="Wastewater", color="#5F6368"]; WWTP -> Effluent [label="Discharge", color="#5F6368"]; WWTP -> Sludge [label="Production", color="#5F6368"]; WWTP -> Air [label="Volatilization", style=dashed, color="#5F6368"]; Effluent -> SurfaceWater [color="#5F6368"]; Sludge -> Soil [label="Land Application", color="#5F6368"]; SurfaceWater -> Sediment [label="Partitioning &\nSorption", color="#5F6368"]; SurfaceWater -> Biota [label="Uptake &\nBioaccumulation", color="#5F6368"]; SurfaceWater -> Air [label="Volatilization", style=dashed, color="#5F6368"]; Sediment -> Biota [label="Uptake", color="#5F6368"]; } dot Caption: Environmental pathways of macrocyclic musks from consumer use to various compartments.

Occurrence in Wastewater and Surface Water

Macrocyclic musks are detected in WWTP influents and effluents, though typically at lower concentrations than polycyclic musks.[3] For Ethylene brassylate, maximum concentrations of 11.76 µg/L in influent and 8.94 µg/L in effluent after secondary treatment have been reported.[8] The removal efficiency in WWTPs varies widely (24-96%) depending on the treatment technology employed.[8] In marine environments, an average concentration of 307 ng/L for Ethylene brassylate has been quantified.[8]

Occurrence in Sludge, Soil, and Sediment

Due to their lipophilicity, macrocyclic musks have a tendency to partition from the aqueous phase to solid matrices like sewage sludge and sediment. Maximum concentrations of 1.45 µg/kg dry weight (dw) for Ethylene brassylate have been measured in biosolids internationally.[8] When these biosolids are applied to land, it results in the contamination of agricultural soils, with calculated maximum soil concentrations for Ethylene brassylate reaching 0.011 µg/kg dw.[8] Data on the concentrations of macrocyclic musks in sediment are limited, but their high log Kow values suggest that partitioning to sediment is a significant fate process.

Table 2: Reported Environmental Concentrations of Ethylene Brassylate

| Environmental Matrix | Concentration Range | Location/Reference |

|---|---|---|

| WWTP Influent | up to 11.76 µg/L | International studies[8] |

| WWTP Effluent (Secondary) | up to 8.94 µg/L | International studies[8] |

| WWTP Effluent (Tertiary) | up to 0.19 µg/L | International studies[8] |

| Seawater | Average 307 ng/L | International studies[8] |

| Sewage Sludge (Biosolids) | up to 1.45 µg/kg dw | International studies[8] |

| Agricultural Soil (calculated) | up to 0.011 µg/kg dw |[8] |

Note: Quantitative environmental data for other macrocyclic musks such as Habanolide, Ambrettolide, and Exaltolide are not widely available in published literature.

Degradation and Transformation

Macrocyclic musks are generally considered to be more biodegradable than their polycyclic counterparts.[3][4] The primary degradation mechanisms include biodegradation in WWTPs and the natural environment, and to a lesser extent, abiotic processes like hydrolysis.

Biodegradation

The structure of the macrocyclic musk (lactone vs. ketone) dictates its biodegradation pathway.

-